Scaffold Classification and Commercial Accessibility Relative to Biosynth Portfolio
As of this analysis, no peer-reviewed primary research papers or detailed patents were identified that provide direct, head-to-head quantitative biological or pharmacological comparisons for 4-(Pyridin-3-ylmethanesulfonyl)benzoic acid against its closest structural analogs. The compound is primarily documented in chemical supplier catalogs as a 'versatile small molecule scaffold' . The most relevant comparator context is at the class-level, where this scaffold is part of the aryl pyridyl sulfonamide family, which is broadly cited in patent literature for applications such as CETP inhibition or cysteine protease inhibition, though not specific to this exact molecule [1][2]. The primary differentiator at the point of procurement is its availability from suppliers like Biosynth, which positions it as a distinct entry in screening libraries compared to other in-class compounds that may not be commercially accessible .
| Evidence Dimension | Commercial Availability as a Distinct Scaffold |
|---|---|
| Target Compound Data | Available as a versatile small molecule scaffold from Biosynth (via CymitQuimica) and other vendors . |
| Comparator Or Baseline | Other aryl pyridyl sulfonamide derivatives, many of which are not commercially available and require custom synthesis [1][2]. |
| Quantified Difference | Not applicable; differentiation is based on catalog presence versus custom synthesis requirements. |
| Conditions | Commercial chemical supplier catalog analysis |
Why This Matters
For procurement, immediate commercial availability enables rapid screening and hit validation, reducing project lead time and synthesis costs compared to non-commercialized analogs.
- [1] Patents Assigned to Ube Industries, Ltd. and Daiichi Sankyo Company, Limited. Substituted pyridine compounds with CETP inhibition activity. View Source
- [2] Alpha ketoamide compounds as cysteine protease inhibitors. US Patent. View Source
